molecular formula C7H11N3O2S B1336086 6-amino-N,N-dimethylpyridine-3-sulfonamide CAS No. 627836-23-1

6-amino-N,N-dimethylpyridine-3-sulfonamide

Cat. No. B1336086
M. Wt: 201.25 g/mol
InChI Key: OLFVKJUZBCQROA-UHFFFAOYSA-N
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Description

“6-amino-N,N-dimethylpyridine-3-sulfonamide” is a chemical compound used for industrial and scientific research . It has a molecular formula of C7H11N3O2S and a molecular weight of 201.25 g/mol.


Physical And Chemical Properties Analysis

“6-amino-N,N-dimethylpyridine-3-sulfonamide” is a substance with a molecular weight of 201.25 g/mol. Detailed physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Syntheses and Anti-inflammatory Activities of Pyrimidines

    • Application : Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Synthesis of N-Peptide-6-Amino-d-Luciferin Conjugates

    • Application : The synthesis of peptide-luciferin conjugates has a pivotal role in the development of bioluminescent detection systems that are based on the determination of protease enzyme activity .
    • Methods : This work describes the optimized synthesis of an N-peptide-6-amino-d-luciferin conjugate (Fmoc-Gly-Pro-6-amino-d-luciferin) with a simple fragment condensation method in adequate yields .
    • Results : The resulting conjugate was successfully used in a bioluminescent system, in vitro, demonstrating the applicability of the method .
  • Poly-Aliphatic Amine Dendrimers

    • Application : Poly-aliphatic amine dendrimers have vast potential applications in various fields such as electronics, healthcare, pharmaceuticals, biotechnology, engineering products, photonics, drug delivery, catalysis, electronic devices, nanotechnologies, and environmental issues .
    • Methods : The synthesis and characterization of these dendrimers are complex and involve multiple steps .
    • Results : More than 100 dendritic structures have been designated to explore the improved properties and innovative applications in fields such as nano- and bio-technologies, catalysis, and materials science .
  • Antimicrobial Activity of Pyrimidine Derivatives

    • Application : Pyrimidine derivatives, including 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′- (4-chlorobenzylidene)bis [pyrimidine-2,4 (1H,3H)-dione], have been investigated for their antimicrobial activity .
    • Methods : Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness, and antibacterial function of the molecule .
    • Results : The investigated molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins .
  • Treatment of Alzheimer’s Disease with Pregnenolone Derivatives

    • Application : Pregnenolone derivatives are being investigated for the treatment of Alzheimer’s disease. They have been found to inhibit amyloid β1–42 peptide aggregation, acetylcholinesterase, and carbonic anhydrase-II .
    • Methods : The synthesis of pregnenolone derivatives and their evaluation against inhibition of eeAChE/eqBChE, hCA-II, and self-mediated Aβ 1–42 peptide aggregation were carried out .
    • Results : The synthesized derivatives exhibited concomitant inhibition of all the tested macromolecular targets .
  • Synthesis of N-Peptide-6-Amino-d-Luciferin Conjugates

    • Application : The synthesis of peptide-luciferin conjugates plays a pivotal role in the development of bioluminescent detection systems that are based on the determination of protease enzyme activity .
    • Methods : This work describes the optimized synthesis of an N-peptide-6-amino-d-luciferin conjugate (Fmoc-Gly-Pro-6-amino-d-luciferin) with a simple fragment condensation method in adequate yields .
    • Results : The resulting conjugate was successfully used in a bioluminescent system, in vitro, demonstrating the applicability of the method .

Safety And Hazards

“6-amino-N,N-dimethylpyridine-3-sulfonamide” is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), and causing specific target organ toxicity through single exposure (Category 3) . It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, using it only outdoors or in a well-ventilated area, and wearing protective gear .

properties

IUPAC Name

6-amino-N,N-dimethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFVKJUZBCQROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-N,N-dimethylpyridine-3-sulfonamide

CAS RN

627836-23-1
Record name 6-amino-N,N-dimethylpyridine-3-sulfonamide
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